4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine
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Overview
Description
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine is an organic compound with the molecular formula C8H8F4N2O. This compound is characterized by the presence of a benzene ring substituted with a tetrafluoroethoxy group and two amino groups at the 1 and 3 positions. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine typically involves the reaction of 4-nitrophenol with 1,1,2,2-tetrafluoroethanol under basic conditions to form 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can facilitate the reduction step, while automated systems can monitor and adjust reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro precursor can be reduced to the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of nitro, halogenated, or other substituted derivatives on the benzene ring.
Scientific Research Applications
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the tetrafluoroethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethoxy)benzene
- 4-Aminophenol
- 4-Nitrophenol
Uniqueness
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine is unique due to the presence of both tetrafluoroethoxy and amino groups on the benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(1,1,2,2-tetrafluoroethoxy)benzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)15-6-2-1-4(13)3-5(6)14/h1-3,7H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBDTUVDCDMCDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OC(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211022 |
Source
|
Record name | 1,3-Benzenediamine, 4-(1,1,2,2-tetrafluoroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61988-37-2 |
Source
|
Record name | 1,3-Benzenediamine, 4-(1,1,2,2-tetrafluoroethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061988372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediamine, 4-(1,1,2,2-tetrafluoroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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